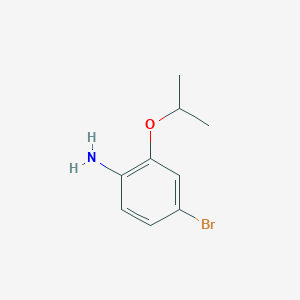

4-Bromo-2-isopropoxyaniline

Übersicht

Beschreibung

“4-Bromo-2-isopropoxyaniline” is a chemical compound. However, detailed information about this specific compound is not readily available1.

Synthesis Analysis

The synthesis of compounds similar to “4-Bromo-2-isopropoxyaniline” often involves multistep processes. For instance, the synthesis of “4-bromo-2-nitroaniline” involves direct bromination and nitration, which lead to oxidized products2. However, the exact synthesis process for “4-Bromo-2-isopropoxyaniline” is not specified in the available resources.Molecular Structure Analysis

The molecular structure of “4-Bromo-2-isopropoxyaniline” is not explicitly mentioned in the available resources. However, the molecular weight of a similar compound, “2-Bromo-4-isopropylaniline”, is 214.1023.Chemical Reactions Analysis

Specific chemical reactions involving “4-Bromo-2-isopropoxyaniline” are not mentioned in the available resources. However, compounds like “4-bromo-2-nitroaniline” have been used in multistep syntheses, indicating that they can participate in various chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-isopropoxyaniline” are not explicitly mentioned in the available resources. However, a similar compound, “2-Bromo-2-methylpropane”, is mentioned as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)4.Wissenschaftliche Forschungsanwendungen

- Organic Nonlinear Optical Crystal Growth

- Field : Material Science

- Application : The compound 4-bromo-2-methylbenzonitrile is used in the growth of organic nonlinear optical crystals .

- Method : The crystal was prepared at room temperature by the slow evaporation method . The grown crystal’s crystalline nature was verified, and the unit cell characteristics are provided .

- Results : The grown crystal was stable up to 125.59 °C. The Kurtz-Perry powder technique was applied to confirm the Second Harmonic Generation’s nature .

-

Heck Cross-Coupling Reactions

- Field : Organic Synthesis

- Application : 4-Bromoaniline can serve as an aryl halide substrate in Heck cross-coupling reactions . These reactions are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .

- Method : The Pd NCs@COFs catalyst demonstrates high efficiency in promoting carbon-carbon (C-C) bond formation, achieving complete conversion (100%) when used with vinyl derivatives and aryl halides such as 4-Bromoaniline .

- Results : Such catalytic applications of 4-Bromoaniline are crucial in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

-

Mannich Reactions

- Field : Organic Synthesis

- Application : 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

- Method : The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a ketone . The reaction results in a β-amino ketone, which can be further modified .

- Results : These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

Safety And Hazards

Specific safety and hazard information for “4-Bromo-2-isopropoxyaniline” is not available in the resources. However, similar compounds, such as “2-Bromo-2-methylpropane”, are considered hazardous and require appropriate safety measures during handling4.

Zukünftige Richtungen

The future directions for “4-Bromo-2-isopropoxyaniline” are not specified in the available resources. However, given its potential similarities to other brominated compounds, it could be of interest in various fields, including organic synthesis and medicinal chemistry.

Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “4-Bromo-2-isopropoxyaniline”. For a more comprehensive understanding, further research and analysis would be required.

Eigenschaften

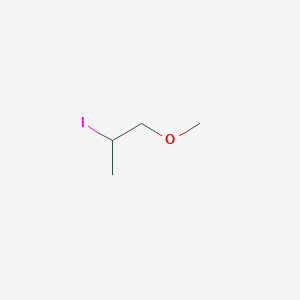

IUPAC Name |

4-bromo-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQVHOZQUWBMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropoxyaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)

amine](/img/structure/B1524044.png)